4-bromo-3-cyclopropyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family, characterized by its unique five-membered ring structure containing both nitrogen and oxygen. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse chemical properties and biological activities.
4-bromo-3-cyclopropyl-1,2-oxazole is classified as an oxazole derivative, specifically a substituted oxazole with a bromine atom at the 4-position and a cyclopropyl group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 187.02 g/mol.
The synthesis of 4-bromo-3-cyclopropyl-1,2-oxazole typically involves the cyclization of suitable precursors. One common method includes the reaction of cyclopropylamine with bromoacetaldehyde under acidic conditions, leading to the formation of the oxazole ring through a condensation reaction .
The molecular structure of 4-bromo-3-cyclopropyl-1,2-oxazole features a five-membered ring with one nitrogen atom and one oxygen atom. The bromine substituent at the 4-position and the cyclopropyl group at the 3-position contribute to its unique chemical properties.
InChI=1S/C6H6BrN/O/c7-5-3(6)1-2-4(5)8/h1-2H2
KPASSSMHUJGVEF-UHFFFAOYSA-N
4-bromo-3-cyclopropyl-1,2-oxazole can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-bromo-3-cyclopropyl-1,2-oxazole primarily involves its ability to act as a nucleophile or electrophile in various chemical reactions. For instance, in substitution reactions, the bromine atom can be displaced by nucleophiles through an S_N2 mechanism due to its leaving group ability.
The reactivity patterns are influenced by the electronic effects of both the bromine substituent and the cyclopropyl group, which can stabilize certain intermediates formed during reactions .
4-bromo-3-cyclopropyl-1,2-oxazole is typically characterized by:
Key chemical properties include:
Relevant data regarding its properties can be found in supplier databases such as PubChem and BenchChem.
4-bromo-3-cyclopropyl-1,2-oxazole has several applications in scientific research:
Its unique structure makes it a valuable compound for further exploration in drug discovery and development processes.
4-Bromo-3-cyclopropyl-1,2-oxazole is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Characterized by the fusion of an oxazole ring with cyclopropyl and bromine substituents, this compound exemplifies strategic molecular design aimed at optimizing electronic and steric properties for functional applications. Its structural framework serves as a versatile precursor in agrochemical and pharmaceutical synthesis, leveraging the reactivity of bromine and the conformational rigidity of the cyclopropyl group. Industrial handling requires attention to GHS hazard statements H315, H319, and H335, indicating potential skin/eye irritation and respiratory effects [3].
Systematic Nomenclature:
Molecular Architecture:
Property | Value/Descriptor |
---|---|
Molecular Formula | C₆H₆BrNO |
Average Mass | 188.02 g/mol |
SMILES | C1CC1C2=NOC=C2Br |
InChIKey | RWJPUSVRMDFTSV-UHFFFAOYSA-N |
CAS No. | 2680539-07-3 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
Stereoelectronic Features:
Synthetic Milestones:
Agrochemical Patents:
Synthesis Evolution:
Year | Milestone | Application Focus |
---|---|---|
1992 | CN1069268A patent for 4-benzoyl isoxazole synthesis | Herbicides |
2004 | Optimized cyclodehydration protocols | Scalable production |
2023 | Commercial suppliers (e.g., Nanjing Shizhou Biology) | R&D scale |
Bromine as a Strategic Handle:
Cyclopropyl Effects:
Comparative Bioactivity:
Substituent | Key Property | Functional Impact |
---|---|---|
Bromine (C4) | Polarizability: 3.05 ų | Enables cross-coupling; boosts electrophilicity |
Cyclopropyl (C3) | Torsional barrier: 15 kcal/mol | Enhances binding specificity; reduces oxidation |
Oxazole core | Dipole moment: 1.95 D | Governs solubility (LogP: 1.55) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0